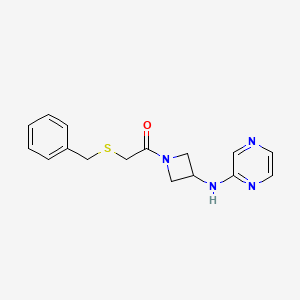
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Benzylthio)-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)ethan-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the azetidine family, which is known for its diverse biological activities.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of azetidinone, similar in structure to the specified compound, exhibit significant antimicrobial properties. For example, novel bioactive compounds derived from pyrazine dicarboxylic acid were synthesized and demonstrated excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019). Similarly, azetidin-2-one based phenyl sulfonyl pyrazoline derivatives were synthesized, showing considerable antibacterial and antifungal activities by broth dilution method (Shah et al., 2014).
Anti-Diabetic and Renoprotective Activity
A study synthesized benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety and evaluated them for their antihyperglycemic and renoprotective activities. Three compounds showed notable anti-diabetic potency, while other compounds exhibited significant renoprotective activity (Abeed et al., 2017).
Antitubercular and Antioxidant Activities
Research into pyrimidine-azetidinone analogues revealed their potential in antimicrobial, particularly antitubercular, and antioxidant applications. These compounds were synthesized through the condensation of aromatic amines with N-phenylacetamide, demonstrating promising antibacterial, antifungal, and antitubercular activities (Chandrashekaraiah et al., 2014).
Anti-Inflammatory Activity
Several synthesized derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were evaluated for their anti-inflammatory effects, showcasing potent and significant results compared with standard drugs like indomethacin (Sharma, Maheshwari, & Bindal, 2013).
properties
IUPAC Name |
2-benzylsulfanyl-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS/c21-16(12-22-11-13-4-2-1-3-5-13)20-9-14(10-20)19-15-8-17-6-7-18-15/h1-8,14H,9-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGFUFLNVYQUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSCC2=CC=CC=C2)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

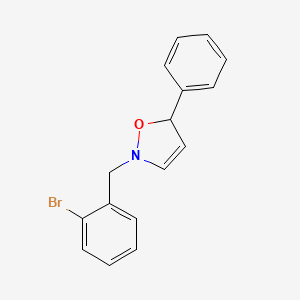
![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)
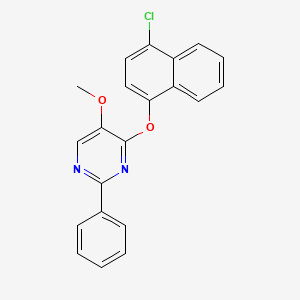
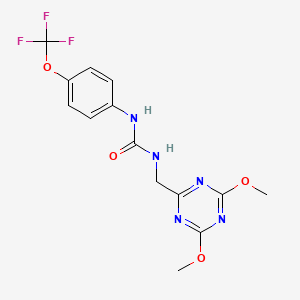
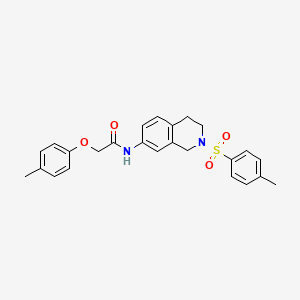
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2817382.png)

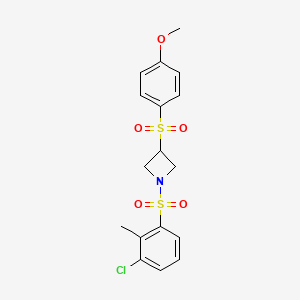
![N-[[4-(4-Methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2817387.png)
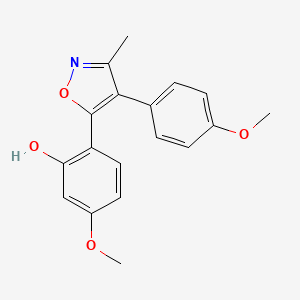
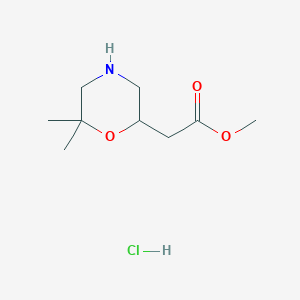
![(4-Phenyloxan-4-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2817392.png)
![4-[3-(Ethoxymethyl)-4-methoxyphenyl]-1,3-thiazol-2-amine](/img/structure/B2817393.png)
![2,4-dichloro-N-[4-(dimethylamino)-2-phenoxypyrimidin-5-yl]benzamide](/img/structure/B2817395.png)